2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine
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Overview
Description
2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a methoxy group and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine typically involves the reaction of 2-methoxy-4,5-dimethylbenzaldehyde with 4-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, and the reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4,5-dimethylphenyl)methanol
- Methanone, (2-methoxy-4,5-dimethylphenyl)phenyl-
Uniqueness
2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(2-methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-9-5-13(15-8-9)12-6-10(2)11(3)7-14(12)16-4/h6-7,9,13,15H,5,8H2,1-4H3 |
InChI Key |
HQFQPDZBVIJLCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=C(C(=C2)C)C)OC |
Origin of Product |
United States |
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